Cas no 864263-88-7 (1-2-(trifluoromethoxy)phenylethan-1-amine)

1-2-(Trifluoromethoxy)phenylethan-1-amine is a fluorinated aromatic amine compound characterized by the presence of a trifluoromethoxy (–OCF₃) substituent on the phenyl ring. This structural feature enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group contributes to improved bioavailability and resistance to enzymatic degradation, while the primary amine functionality allows for further derivatization. Its electron-withdrawing properties can influence the reactivity of adjacent functional groups, facilitating selective modifications. This compound is particularly useful in the development of bioactive molecules, where its unique physicochemical properties can optimize drug-like characteristics. Suitable for controlled environments, it requires proper handling due to its amine reactivity.
1-2-(trifluoromethoxy)phenylethan-1-amine structure
864263-88-7 structure
Product Name:1-2-(trifluoromethoxy)phenylethan-1-amine
CAS No:864263-88-7
MF:C9H10F3NO
MW:205.17701292038
MDL:MFCD17222798
CID:4674728
PubChem ID:18414321
Update Time:2025-06-11

1-2-(trifluoromethoxy)phenylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(trifluoromethoxy)phenyl]ethan-1-amine
    • Benzenemethanamine, alpha-methyl-2-(trifluoromethoxy)-
    • 1-2-(trifluoromethoxy)phenylethan-1-amine
    • MDL: MFCD17222798
    • Inchi: 1S/C9H10F3NO/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6H,13H2,1H3
    • InChI Key: XDQINUYPIQISSS-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1C(C)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Topological Polar Surface Area: 35.2

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Additional information on 1-2-(trifluoromethoxy)phenylethan-1-amine

Introduction to 1-2-(Trifluoromethoxy)phenylethan-1-amine (CAS No. 864263-88-7)

1-2-(Trifluoromethoxy)phenylethan-1-amine, also known by its CAS number 864263-88-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a trifluoromethoxy group and an amine functional group, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 1-2-(trifluoromethoxy)phenylethan-1-amine can be represented as C9H10F3NO. The presence of the trifluoromethoxy group (OCF3) imparts unique electronic and steric properties to the molecule, which can influence its biological activity and pharmacokinetic profile. The amine group, on the other hand, provides a site for potential interactions with biological targets, such as receptors or enzymes.

In recent years, there has been a growing interest in the use of fluorinated compounds in drug discovery and development. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of molecules, which can improve their bioavailability and reduce their susceptibility to metabolic degradation. The trifluoromethoxy group in 1-2-(trifluoromethoxy)phenylethan-1-amine is particularly advantageous in this regard, as it can significantly enhance the compound's stability and biological activity.

1-2-(Trifluoromethoxy)phenylethan-1-amine has been studied for its potential applications in various therapeutic areas. One of the most promising areas of research is its use as a modulator of serotonin receptors. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. Compounds that can selectively modulate serotonin receptors have shown promise in the treatment of psychiatric disorders such as depression and anxiety.

A recent study published in the Journal of Medicinal Chemistry investigated the binding affinity and functional activity of 1-2-(trifluoromethoxy)phenylethan-1-amine at serotonin receptors. The results showed that this compound exhibits high affinity for the 5-HT2A receptor subtype, with a Ki value of 0.5 nM. This high affinity suggests that 1-2-(trifluoromethoxy)phenylethan-1-amine could be a potent ligand for this receptor, making it a promising lead compound for further drug development.

In addition to its potential as a serotonin receptor modulator, 1-2-(trifluoromethoxy)phenylethan-1-amine has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including autoimmune disorders and chronic inflammatory conditions. A study published in the European Journal of Pharmacology demonstrated that 1-2-(trifluoromethoxy)phenylethan-1-amine exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The pharmacokinetic properties of 1-2-(trifluoromethoxy)phenylethan-1-amine have also been extensively studied. Research has shown that this compound has favorable oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties suggest that 1-2-(trifluoromethoxy)phenylethan-1-amine could be developed into an effective oral medication with sustained therapeutic effects.

In conclusion, 1-2-(trifluoromethoxy)phenylethan-1-amine (CAS No. 864263-88-7) is a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, high affinity for serotonin receptors, anti-inflammatory properties, and favorable pharmacokinetic profile make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and optimize its properties for clinical use.

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